molecular formula C9H19NO2S B15238666 tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate

tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate

Cat. No.: B15238666
M. Wt: 205.32 g/mol
InChI Key: ZDVCRTVXFGTEEW-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate: is a chemical compound with the molecular formula C9H19NO2S. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfanylbutan-2-yl derivative. One common method includes the use of tert-butanesulfinamide as a chiral auxiliary, which facilitates the stereoselective synthesis of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using tert-butyl carbamate and sulfanylbutan-2-yl derivatives under controlled conditions. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is common to ensure the stability of intermediates during the synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the sulfanyl group.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: N-substituted carbamates or thioethers.

Scientific Research Applications

Chemistry: tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it valuable for peptide synthesis and other complex organic transformations .

Biology and Medicine: In medicinal chemistry, carbamate derivatives are explored for their potential as enzyme inhibitors and prodrugs. This compound may serve as a precursor for biologically active compounds .

Industry: The compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyloxycarbonyl (Boc) group can be removed under acidic conditions, revealing the free amine for further reactions. This property is exploited in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate is unique due to the presence of the sulfanyl group, which imparts distinct reactivity and stability compared to other carbamate derivatives. This makes it particularly useful in stereoselective synthesis and as a precursor for sulfur-containing compounds .

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

tert-butyl N-(1-sulfanylbutan-2-yl)carbamate

InChI

InChI=1S/C9H19NO2S/c1-5-7(6-13)10-8(11)12-9(2,3)4/h7,13H,5-6H2,1-4H3,(H,10,11)

InChI Key

ZDVCRTVXFGTEEW-UHFFFAOYSA-N

Canonical SMILES

CCC(CS)NC(=O)OC(C)(C)C

Origin of Product

United States

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